1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c17-16(18,19)12-3-1-2-4-13(12)21-15(23)20-8-5-14(22)11-6-9-24-10-7-11/h1-4,11,14,22H,5-10H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYRXCVJDPBHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. The synthetic route often starts with the preparation of the tetrahydropyran ring, followed by the introduction of the hydroxy group and the trifluoromethylphenyl group. The final step involves the formation of the urea linkage. Reaction conditions may vary, but common reagents include bases, acids, and catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The hydroxy group and the trifluoromethylphenyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethylphenyl group, leading to variations in reactivity and applications
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its functional groups and molecular framework. The presence of a trifluoromethyl group and a urea moiety is significant for its biological activity.
- Molecular Formula: C13H16F3N2O2
- Molecular Weight: 292.28 g/mol
Antiproliferative Effects
Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular, the evaluation of compounds similar to 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea has shown promising results against lung (A549), colorectal (HCT-116), and prostate (PC-3) cancer cell lines.
Table 1: Antiproliferative Activity of Urea Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Sorafenib | A549 | 2.12 ± 0.18 | |
| Target Compound | HCT-116 | 3.90 ± 0.33 | |
| Other Derivative | PC-3 | 5.60 ± 0.15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that some derivatives are comparable to established anticancer agents like sorafenib.
The mechanism through which these compounds exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation, such as the Raf/MEK/ERK pathway. Computational studies suggest that specific interactions between the urea moiety and target proteins lead to effective inhibition of cancer cell growth.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the phenyl or pyridine rings significantly influence their potency. For instance, modifications at specific positions on the aromatic rings can enhance binding affinity to target proteins, thereby improving anticancer activity.
Table 2: Summary of SAR Findings
| Substituent Position | Effect on Activity |
|---|---|
| Para position | Increase in potency observed |
| Meta position | Decrease in binding affinity |
| Trifluoromethyl group | Enhanced lipophilicity and efficacy |
In Vivo Studies
A notable case study involved testing a related compound in animal models, which provided insights into pharmacokinetics and toxicity profiles. The study indicated that while the compound exhibited effective tumor reduction, it also necessitated careful monitoring for potential side effects.
Clinical Implications
Given the promising preclinical data, there is a growing interest in advancing these compounds into clinical trials. Their unique mechanisms of action could offer new therapeutic options for patients resistant to conventional therapies.
Q & A
Basic: How can the synthesis of 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea be optimized for improved yield and purity?
Answer:
Synthesis typically involves coupling an isocyanate (e.g., 2-(trifluoromethyl)phenyl isocyanate) with a hydroxy-oxan-propylamine derivative. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency due to improved solubility of intermediates .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., urea decomposition) .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves impurities, achieving >95% purity .
- Catalysts : DABCO (1,4-diazabicyclo[2.2.2]octane) accelerates isocyanate-amine coupling, reducing reaction time .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass (e.g., 338.33 g/mol) validates molecular formula .
- IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxy O-H stretch (~3200–3500 cm⁻¹) confirm functional groups .
Advanced: How can researchers resolve contradictory bioactivity data in cellular assays (e.g., antiproliferative vs. cytotoxic effects)?
Answer:
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to distinguish target-specific vs. off-target effects .
- Mechanistic studies :
- Solubility adjustments : Use DMSO concentrations <0.1% to avoid solvent-induced artifacts .
Advanced: What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins .
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with the trifluoromethylphenyl moiety and oxan ring in binding pockets .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to assess binding thermodynamics .
Basic: How does the oxan ring and trifluoromethyl group influence this compound’s physicochemical properties?
Answer:
Advanced: How can researchers address metabolic instability observed in preclinical studies?
Answer:
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives in hepatocyte incubations .
- Structural modifications :
- Replace oxan ring with tetrahydropyran for improved metabolic resistance .
- Introduce methyl groups at the propyl chain to block CYP450 oxidation .
- Prodrug design : Mask hydroxy group as an ester to enhance plasma stability .
Basic: What are the key differences between this compound and structurally similar urea derivatives (e.g., halogen-substituted analogs)?
Answer:
| Compound | Key Structural Differences | Biological Implications | Evidence |
|---|---|---|---|
| 1-[3-hydroxypropyl]-3-(4-fluorophenyl)urea | Lacks oxan ring; shorter chain | Reduced target affinity and solubility | |
| 1-(3-chlorophenyl)-3-[2-hydroxyethyl]urea | Chlorine vs. trifluoromethyl; no oxan | Altered pharmacokinetics and toxicity |
Advanced: What experimental approaches validate the compound’s mechanism of action in disease models (e.g., cancer)?
Answer:
- Xenograft models : Administer 10–50 mg/kg doses in nude mice to assess tumor growth inhibition .
- Biomarker analysis : Quantify VEGF or EGFR phosphorylation in tumor tissues via Western blot .
- PK/PD modeling : Correlate plasma concentration (Cmax, AUC) with efficacy metrics .
Basic: How can researchers mitigate aggregation-related artifacts in bioactivity assays?
Answer:
- Dynamic Light Scattering (DLS) : Monitor particle size to detect aggregates >100 nm .
- Critical Aggregation Concentration (CAC) : Determine via fluorescent probes (e.g., Nile Red) .
- Additives : Use 0.01% Tween-80 or BSA to stabilize monomeric forms .
Advanced: What computational tools predict the compound’s ADME/Tox profile?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
